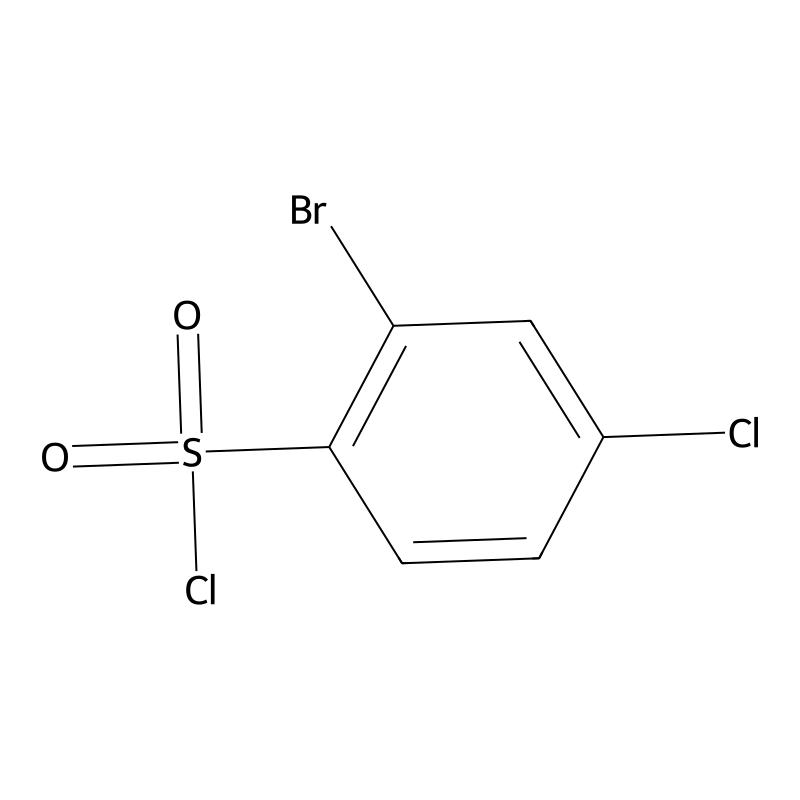2-Bromo-4-chlorobenzenesulfonyl chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Preparation of 2-bromobenzenesulfonic acid phenyl ester
Scientific Field: Organic Chemistry
Summary of the Application: 2-Bromobenzenesulfonyl chloride is used in the synthesis of 2-bromobenzenesulfonic acid phenyl ester. This compound can be used as an intermediate in the synthesis of various organic compounds.
Methods of Application: The specific experimental procedures would depend on the overall synthetic route being used. Typically, the reaction would involve the nucleophilic attack of a phenol on the sulfonyl chloride to form the ester.
Results or Outcomes: The product of this reaction would be 2-bromobenzenesulfonic acid phenyl ester.
Synthesis of 2-bromobenzenesulfonamide
Summary of the Application: 2-Bromobenzenesulfonyl chloride can be used for the sufonylation during the synthesis of 2-bromobenzenesulfonamide. This compound can be used as an intermediate in the synthesis of various organic compounds.
Methods of Application: The specific experimental procedures would depend on the overall synthetic route being used. Typically, the reaction would involve the nucleophilic attack of an amine on the sulfonyl chloride to form the sulfonamide.
Results or Outcomes: The product of this reaction would be 2-bromobenzenesulfonamide.
Synthesis of chiral 2-(p-toluenesulfinyl)benzenesulfonamide
Summary of the Application: 2-Bromobenzenesulfonyl chloride can be used in the synthesis of chiral 2-(p-toluenesulfinyl)benzenesulfonamide. This compound can be used as an intermediate in the synthesis of various organic compounds.
Methods of Application: The specific experimental procedures would depend on the overall synthetic route being used. Typically, the reaction would involve the nucleophilic attack of a chiral amine on the sulfonyl chloride to form the sulfonamide.
Results or Outcomes: The product of this reaction would be chiral 2-(p-toluenesulfinyl)benzenesulfonamide.
Synthesis of Oligodeoxyribo- and Oligoribo- Nucleotides
Scientific Field: Biochemistry
Summary of the Application: 2-Bromo-4-chlorobenzenesulfonyl chloride is used as an activating agent in the synthesis of oligodeoxyribo- and oligoribo- nucleotides. These compounds are important in the study of DNA and RNA.
Methods of Application: The specific experimental procedures would depend on the overall synthetic route being used. Typically, the reaction would involve the nucleophilic attack of a nucleotide on the sulfonyl chloride to form the activated nucleotide.
Results or Outcomes: The product of this reaction would be activated oligodeoxyribo- and oligoribo- nucleotides.
Synthesis of 4-(N -allylsulfamoyl)phenylboronic Acid
Summary of the Application: 2-Bromo-4-chlorobenzenesulfonyl chloride is used in the synthesis of 4-(N -allylsulfamoyl)phenylboronic acid. This compound can be used as an intermediate in the synthesis of various organic compounds.
Methods of Application: The specific experimental procedures would depend on the overall synthetic route being used. Typically, the reaction would involve the nucleophilic attack of an allylamine on the sulfonyl chloride to form the sulfonamide.
Results or Outcomes: The product of this reaction would be 4-(N -allylsulfamoyl)phenylboronic acid.
2-Bromo-4-chlorobenzenesulfonyl chloride is an aromatic compound characterized by the presence of a bromine atom, a chlorine atom, and a sulfonyl chloride group attached to a benzene ring. Its molecular formula is , and it has a molecular weight of approximately 289.96 g/mol. The compound appears as white to pale cream crystals or powder and has a melting point ranging from 72.0 to 82.0 °C . It is classified as corrosive and irritant, with hazard statements indicating it is harmful if swallowed .
- Skin and eye irritant: The sulfonyl chloride group can react with tissues, causing irritation and potential burns.
- Corrosive: May be corrosive to metals and some plastics.
- Lachrymator: May cause tearing upon exposure to vapors.
- Nucleophilic Substitution Reactions: The sulfonyl chloride group can react with nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate esters.
- Electrophilic Aromatic Substitution: The presence of the bromine and chlorine substituents can direct further substitutions on the benzene ring, allowing for the introduction of additional functional groups.
- Hydrolysis: In the presence of water, the sulfonyl chloride can hydrolyze to form 2-bromo-4-chlorobenzenesulfonic acid.
The synthesis of 2-bromo-4-chlorobenzenesulfonyl chloride can be achieved through several methods:
- Direct Halogenation: Bromination and chlorination of benzenesulfonyl chloride using bromine and chlorine reagents under controlled conditions.
- Sulfonylation: The reaction of 4-bromo-2-chlorobenzene with chlorosulfonic acid can yield the desired sulfonyl chloride.
- Functional Group Interconversion: Starting from other halogenated benzenes, sulfonylation followed by chlorination can also be employed.
2-Bromo-4-chlorobenzenesulfonyl chloride has several applications in organic synthesis:
- Pharmaceutical Synthesis: It is utilized in the preparation of various pharmaceutical intermediates.
- Chemical Research: The compound serves as a reagent in synthetic organic chemistry for introducing sulfonyl groups into other molecules.
- Material Science: It may be used in developing polymers or materials that require specific functional groups for enhanced properties.
Several compounds share structural similarities with 2-bromo-4-chlorobenzenesulfonyl chloride. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Bromo-2-chlorobenzenesulfonyl chloride | Similar halogenation pattern but differs in position | |
| 3-Bromo-5-chlorobenzenesulfonyl chloride | Different substitution pattern affecting reactivity | |
| Benzenesulfonyl chloride | Lacks halogen substituents, less reactive |
The unique arrangement of bromine and chlorine atoms on the benzene ring distinguishes 2-bromo-4-chlorobenzenesulfonyl chloride from its analogs, influencing its reactivity and potential applications in organic synthesis.
XLogP3
GHS Hazard Statements
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]
Pictograms


Corrosive;Irritant








